N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
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Description
N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H23N5O4S2 and its molecular weight is 533.62. The purity is usually 95%.
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Scientific Research Applications
Imaging and Diagnostic Applications
Compounds with similar structural features have been explored for their potential as imaging agents in positron emission tomography (PET). For example, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), with applications in diagnostic imaging (Gao, Wang, & Zheng, 2016).
Anticancer Activity
Substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, incorporating thiazole and thiadiazole fragments, have shown considerable cytotoxicity and anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Kovalenko et al., 2012).
Green Chemistry Synthesis
Research has also focused on green chemistry approaches for synthesizing related compounds, aiming for more environmentally friendly and sustainable methods. For instance, a green synthetic procedure was developed for the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, indicating the scientific community's interest in greener synthesis pathways (Molnar, Komar, & Jerković, 2022).
Analgesic Activity
The analgesic properties of compounds containing the 4(3H)-quinazolinone ring, which shares structural similarity with the specified compound, have been investigated, showing significant analgesic activity in experimental models (Osarodion, 2023).
Properties
IUPAC Name |
2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c1-35-21-11-5-4-10-19(21)28-23(33)15-37-26-30-18-9-3-2-8-17(18)24-29-20(25(34)31(24)26)13-22(32)27-14-16-7-6-12-36-16/h2-12,20H,13-15H2,1H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNQVGRXESQCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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